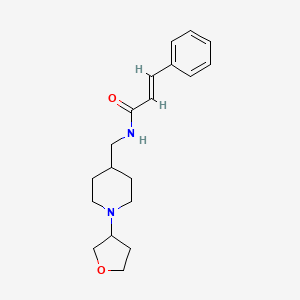

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide

Description

N-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound featuring a cinnamamide backbone linked to a piperidinylmethyl group substituted with a tetrahydrofuran (THF) ring. The cinnamamide group may confer π-π stacking interactions with biological targets, while the THF and piperidine components could enhance solubility and metabolic stability compared to purely aromatic analogs .

Properties

IUPAC Name |

(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-19(7-6-16-4-2-1-3-5-16)20-14-17-8-11-21(12-9-17)18-10-13-23-15-18/h1-7,17-18H,8-15H2,(H,20,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJUBVGYLLGRQR-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.

Substitution with Tetrahydrofuran Group: The tetrahydrofuran group is introduced via cycloaddition or annulation reactions.

Attachment of the Cinnamamide Moiety: The cinnamamide moiety is attached through amination reactions, where the piperidine derivative reacts with cinnamic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and cinnamamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide has various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The cinnamamide moiety may contribute to the compound’s biological activity through its interaction with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Pyridinylcarbamoylmethyl Pyrrolyl Compounds

Example: (E)-N-((4-(Aryl)-3-cyano-6-(aryl)pyridin-2-ylcarbamoyl)methyl)cinnamamide ()

- Structural Differences :

- The target compound replaces the pyridine ring with a THF-substituted piperidine.

- The cinnamamide group is retained but connected via a piperidinylmethyl spacer instead of a pyridinylcarbamoylmethyl group.

- Functional Implications :

- The THF moiety may improve water solubility compared to the pyridine’s aromatic ring.

- Piperidine’s flexibility could enhance binding to conformational targets vs. rigid pyridine derivatives.

- Synthesis :

Piperazine/Piperidinyl Derivatives with Trifluoromethylphenyl Groups

Examples : N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ()

- Structural Differences :

- The target lacks the trifluoromethylphenyl-piperazine and cyclopentyl groups.

- The cinnamamide group is absent in these derivatives, which instead feature carbamoyl-linked pyran or cyclopentane systems.

- Functional Implications :

Fentanyl Analogs

Examples : N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide ()

- Structural Differences :

- Fentanyl analogs feature phenethyl-piperidine scaffolds with acetyl/propanamide groups, while the target uses cinnamamide and THF-substituted piperidine.

- Functional Implications :

Goxalapladib ()

Example : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide

- Structural Differences :

- Goxalapladib has a naphthyridine core and multiple fluorinated aryl groups, whereas the target is simpler with a single cinnamamide and THF-piperidine.

- Functional Implications :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is less complex than Goxalapladib or TosMIC-derived pyrroles, favoring scalable production .

- Solubility vs. Lipophilicity : The THF moiety balances hydrophilicity better than trifluoromethylphenyl groups, which may improve oral bioavailability .

Biological Activity

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a cinnamamide moiety, and a tetrahydrofuran group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with various receptors, influencing their activity and leading to downstream effects on cellular function.

- Signal Transduction Pathways : It is hypothesized that this compound modulates key signal transduction pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial property highlights its potential as a therapeutic agent in treating infections.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. Results indicated significant apoptosis induction through mitochondrial pathway activation, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy Research : Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, providing insights into its application in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.